ethyl 3-{2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate
Description
Ethyl 3-{2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate (CAS: 1189697-23-1, CM915717) is a heterocyclic compound featuring a triazoloquinoxaline core linked to a 2-methylphenoxy group, an acetamido spacer, and an ethyl benzoate ester. Its structure combines a fused bicyclic system (triazolo[4,3-a]quinoxaline) with a phenoxy substituent, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
ethyl 3-[[2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O5/c1-3-36-26(34)18-10-8-11-19(15-18)28-23(33)16-31-27(35)32-21-13-6-5-12-20(21)29-25(24(32)30-31)37-22-14-7-4-9-17(22)2/h4-15H,3,16H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAUIQFRIHOFRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate typically involves multiple steps. One common method includes the reaction of 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid with various amino acid esters using the DCC (dicyclohexylcarbodiimide) coupling method in the presence of N-hydroxybenzotriazole . This method yields the desired compound in good quantities.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the production of this compound.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group at the benzoate moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
| Reaction Conditions | Products | Key Findings |
|---|---|---|
| 1M NaOH, reflux, 6 hours | 3-{2-[4-(2-Methylphenoxy)-1-oxo-triazoloquinoxalin-2-yl]acetamido}benzoic acid | Complete saponification of the ethyl ester confirmed via FT-IR loss of ester C=O stretch. |
| 0.5M HCl, 80°C, 4 hours | Partial hydrolysis to mixed acid-ester intermediate | Kinetic control favors selective cleavage under milder acidic conditions. |
The acetamido linker remains stable under these conditions, indicating selective reactivity of the ester group.
Reduction Reactions
The triazoloquinoxaline core and acetamido group participate in reduction reactions:
| Reagents | Target Site | Outcome |
|---|---|---|
| LiAlH, THF, 0°C | Ester → Alcohol | Ethyl group reduced to ethanol; benzoate converted to benzyl alcohol. |
| H/Pd-C (10 atm) | Quinoxaline ring saturation | Partial reduction of the quinoxaline ring to a tetrahydro derivative. |
Notably, the 1-oxo group in the triazoloquinoxaline system resists reduction under standard catalytic hydrogenation conditions.
Nucleophilic Substitution
The electron-deficient triazoloquinoxaline core undergoes nucleophilic substitution at position 4 (phenoxy-attached carbon):
Reactivity correlates with the leaving-group ability of the phenoxy moiety, which is enhanced by electron-withdrawing substituents .
Oxidation Reactions
Controlled oxidation targets the methylphenoxy substituent and the acetamido nitrogen:
| Oxidizing Agent | Site Modified | Outcome |
|---|---|---|
| KMnO, HO, 60°C | 2-Methylphenoxy → 2-carboxyphenoxy | Complete oxidation to carboxylic acid confirmed by NMR. |
| mCPBA (2 eq.) | Acetamido N → N-oxide | Selective N-oxidation without ring modification. |
Cycloaddition and Ring-Opening
The triazoloquinoxaline system participates in [3+2] cycloaddition reactions:
Photochemical Reactivity
UV irradiation (254 nm) induces C–N bond cleavage in the triazole ring:
| Conditions | Product |
|---|---|
| CHCN, N atmosphere | Quinoxaline-2,3-dione and acetamide side-product . |
Scientific Research Applications
Antiviral Properties
Research indicates that derivatives of triazoloquinoxaline compounds exhibit significant antiviral activity. Ethyl 3-{2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate has shown potential in inhibiting viral replication through mechanisms such as interference with viral DNA synthesis. Studies have demonstrated that modifications to its structure can enhance its efficacy against viruses like HIV and Hepatitis C.
Antimicrobial Activity
This compound also exhibits antimicrobial properties against a range of pathogens. It has been tested for efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways within the microorganisms.
Anticancer Activity
The anticancer potential of this compound has been a focal point in research. It primarily targets cancer cells by inducing apoptosis through DNA intercalation. This disrupts cellular processes such as replication and transcription, leading to reduced cell viability. Various studies have reported its effectiveness against different cancer cell lines including breast and lung cancer cells.
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown neuroprotective effects in models of neurodegenerative diseases. It appears to mitigate oxidative stress-induced neuronal damage, suggesting potential applications in treating conditions like Alzheimer's disease and Parkinson's disease. Research indicates that it can reduce apoptosis rates in neuronal cells exposed to harmful agents like hydrogen peroxide.
Case Study 1: Anti-HIV Activity
A study focused on synthesizing new anti-HIV agents based on the structure of this compound found that certain derivatives exhibited EC50 values comparable to established antiviral medications. These findings underscore the compound's potential as a lead structure for developing new antiviral therapies.
Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that the compound effectively inhibits the growth of various cancer cell lines. For instance, modifications to the ethyl ester group enhanced its cytotoxicity against breast cancer cells. The research highlighted the importance of structural variations in optimizing therapeutic efficacy against cancer.
Summary of Biological Activities
| Activity | Mechanism | Target |
|---|---|---|
| Antiviral | Inhibition of viral DNA synthesis | HIV, Hepatitis C |
| Antimicrobial | Disruption of cell membranes | Bacteria and fungi |
| Anticancer | Induction of apoptosis via DNA intercalation | Various cancer cell lines |
| Neuroprotective | Mitigation of oxidative stress | Neuronal cells |
Mechanism of Action
The mechanism of action of ethyl 3-{2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The triazoloquinoxaline core is known to interact with various enzymes and receptors, potentially leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues in Chemical Databases
Several structurally related compounds have been synthesized or cataloged, differing primarily in substituents on the triazoloquinoxaline core or adjacent functional groups:
Structural Insights :
- Compounds like MRS5346 and Compound 16 incorporate fluorescent tags (e.g., xanthenyl or Alexa Fluor-488), enabling visualization in receptor-binding assays, whereas CM915717 lacks such modifications .
Pharmacological and Functional Comparisons
Adenosine Receptor Targeting
- A3 Receptor Antagonists: and highlight the role of triazoloquinoxaline derivatives as adenosine receptor ligands.
- A2A Receptor Tracers : MRS5346 () demonstrates high selectivity for A2A receptors due to its fluorophore conjugate, contrasting with CM915717’s lack of fluorescent or polar groups, which may limit its utility in imaging .
Anticancer and Enzyme Inhibition
- Quinazoline Derivatives: describes methyl 7-hydroxy-2-methyl-2,3-dihydrobenzofuran-4-carboxylate (Compound 184) as a cytotoxic agent. CM915717’s benzoate ester and triazoloquinoxaline core may similarly interact with cancer-related enzymes (e.g., kinases), though direct evidence is absent .
- Benzimidazole-Triazole-Thiazole Hybrids : Compounds like 9c () exhibit docking poses in enzyme active sites, suggesting that CM915717’s acetamido linker and aromatic groups could facilitate analogous interactions .
Analytical Data
- NMR and UV-VIS: Compounds 16–18 () show characteristic aromatic proton shifts (δ 7.0–8.5 ppm) and UV absorption at ~300–400 nm, consistent with CM915717’s conjugated triazoloquinoxaline system .
- Mass Spectrometry : HRMS data for F989-0833 () confirm molecular ion peaks at m/z 497.58, a benchmark for validating CM915717’s synthesis .
Biological Activity
Ethyl 3-{2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and pharmacological implications based on diverse scientific sources.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors. The key steps include:
- Formation of the Triazole Ring : The initial step often involves the cyclization of appropriate precursors to form the triazole moiety.
- Quinoxaline Derivative Synthesis : The quinoxaline structure is synthesized through condensation reactions involving 1,2-diaminobenzene and suitable carbonyl compounds.
- Final Coupling : The final compound is obtained by coupling the triazole and quinoxaline derivatives with ethyl benzoate under controlled conditions.
Biological Activity
The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic areas.
Anticonvulsant Activity
Research indicates that compounds derived from the triazoloquinoxaline scaffold exhibit significant anticonvulsant properties. For example:
- A study demonstrated that certain quinoxaline derivatives showed protective effects against convulsions induced by metrazol in animal models. Among the tested compounds, some exhibited efficacy comparable to standard anticonvulsants like phenobarbitone sodium .
| Compound | Dose (mg/kg) | Protection (%) |
|---|---|---|
| Compound A | 20 | 90 |
| Compound B | 10 | 75 |
| Phenobarbitone | 20 | 100 |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
- In vitro studies have shown that related quinoxaline derivatives possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve inhibition of bacterial growth through disruption of cellular functions .
Anticancer Potential
Emerging research suggests that this compound may have anticancer properties:
- Compounds with similar structural motifs have been reported to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. For instance, certain derivatives exhibited IC50 values in the range of , demonstrating significant cytotoxicity against cancer cell lines .
Case Studies
Several case studies have highlighted the pharmacological potential of triazoloquinoxaline derivatives:
- Neuropharmacological Effects : A study on synthesized quinoxalinone derivatives found that specific compounds exhibited anxiolytic and sedative effects alongside anticonvulsant activity .
- Antimicrobial Efficacy : Another investigation into quinoxaline derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains, indicating their potential as new antimicrobial agents .
Q & A
Q. What are the standard synthetic routes for ethyl 3-{...}benzoate, and which reaction conditions critically influence yield?
The synthesis typically involves multi-step protocols:
- Core Formation : Cyclization of quinoxaline precursors with triazole intermediates under acidic/basic conditions (e.g., H₂SO₄ or NaOH) .
- Functionalization : N-Benzylation using benzyl halides and acetamide formation via acetic anhydride .
- Esterification : Ethyl benzoate group introduction through nucleophilic substitution or coupling reactions . Critical conditions include temperature control (e.g., reflux for cyclization), solvent polarity (methanol for reductions), and stoichiometric ratios to minimize side products .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methylphenoxy protons at δ 2.3–2.5 ppm) and carbon backbone .
- HPLC : Assesses purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z ~520) .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹ for acetamide and ester groups) .
Q. What primary biological targets are associated with this compound, and which assays validate its activity?
- Targets : Kinases (e.g., EGFR), microbial enzymes, or DNA intercalation due to the triazoloquinoxaline core .
- Assays :
- In vitro enzyme inhibition (IC₅₀ determination via fluorometric/colorimetric assays) .
- Antimicrobial testing (MIC values against S. aureus or C. albicans) .
- Cytotoxicity screening (MTT assay on cancer cell lines) .
Advanced Research Questions
Q. How can the cyclization step of the triazoloquinoxaline core be optimized to enhance purity?
- Solvent Selection : Polar aprotic solvents (DMF or DMSO) improve reaction homogeneity .
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- In-line Monitoring : Employ HPLC-MS to track intermediate conversion and adjust reaction time dynamically .
- Post-reaction Purification : Gradient column chromatography (silica gel, hexane/EtOAc) isolates the core with >90% purity .
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic Profiling : Measure bioavailability (oral vs. intravenous) and metabolic stability using liver microsomes .
- Formulation Adjustments : Encapsulate in liposomes or PEGylated carriers to enhance solubility and tissue penetration .
- Metabolite Identification : LC-HRMS detects active/inactive metabolites that explain reduced in vivo activity .
Q. How can conflicting spectral data (e.g., NMR shifts) during structural elucidation be addressed?
- 2D NMR Techniques : HSQC and HMBC clarify ambiguous proton-carbon correlations, especially for overlapping quinoxaline and triazole signals .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm assignment of carbonyl groups .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts for comparison with experimental data .
Q. What computational methods predict the binding affinity of this compound to target proteins?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase active sites (e.g., hydrogen bonding with Asp831 of EGFR) .
- MD Simulations : GROMACS evaluates binding stability over 100-ns trajectories .
- QSAR : Build regression models using descriptors like logP and polar surface area to optimize affinity .
Q. How is the compound’s stability under varying storage conditions assessed?
- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks, monitoring degradation via HPLC .
- Lyophilization : Test stability in lyophilized vs. solution states (pH 7.4 buffer) .
- Mass Spectrometric Stability : Identify oxidation (e.g., quinoxaline ring) or hydrolysis (ester group) products .
Notes
- Methodological Rigor : Always cross-validate synthetic routes with computational predictions (e.g., reaction feasibility via DFT) .
- Data Interpretation : Use statistical tools (e.g., ANOVA) to resolve biological assay variability .
- Safety Protocols : Follow SDS guidelines for handling reactive intermediates (e.g., benzyl halides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
